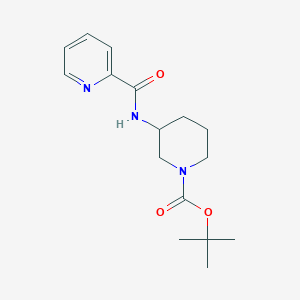

(R)-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate

Description

The compound "(R)-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate" is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a picolinamido (pyridine-2-carboxamido) substituent at the 3-position. This article compares the target compound with three structurally related derivatives, emphasizing substituent-driven differences in reactivity, molecular properties, and functional utility.

Properties

Molecular Formula |

C16H23N3O3 |

|---|---|

Molecular Weight |

305.37 g/mol |

IUPAC Name |

tert-butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-6-7-12(11-19)18-14(20)13-8-4-5-9-17-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,20) |

InChI Key |

DBAXEMVCZVGTHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with picolinic acid or its derivatives under appropriate reaction conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include mCPBA (meta-chloroperoxybenzoic acid) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the piperidine ring .

Scientific Research Applications

®-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "(R)-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate" with three analogs from the evidence, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of tert-Butyl Piperidine-1-carboxylate Derivatives

Key Comparisons:

Substituent Reactivity and Functional Utility Bromomethyl (): The bromine atom acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki coupling or alkylation). This makes the compound a versatile intermediate in synthesis. Aminoethyl (): The primary amine facilitates conjugation reactions (e.g., amide bond formation or Schiff base synthesis), ideal for constructing complex drug candidates. Amino-Pyridinyl (): The pyridine ring and amino group enhance solubility and metal-coordination capacity, useful in catalysis or metalloprotein targeting. Picolinamido (Target): The amide group enables hydrogen bonding, while the pyridine ring supports π-stacking. This dual functionality is advantageous in kinase or protease inhibition, though metabolic stability may require optimization.

Molecular Weight and Steric Effects The target compound has the highest inferred molecular weight (319.40 g/mol) due to the bulky picolinamido group. This may impact pharmacokinetics (e.g., permeability) compared to lighter analogs like the aminoethyl derivative (228.34 g/mol, ). Steric hindrance from the tert-butyl and picolinamido groups could also influence binding pocket accessibility.

The aminoethyl analog () may pose irritation risks but is generally safer. The picolinamido group’s toxicity profile is undefined but could resemble similar amides, necessitating standard handling for reactive nitrogen centers.

Synthetic Applications The bromo compound () is optimal for late-stage functionalization. The aminoethyl derivative () serves as a precursor for secondary/tertiary amines. The target compound’s amide bond suggests stability under basic conditions, favoring its use in final-stage API (Active Pharmaceutical Ingredient) synthesis.

Biological Activity

(R)-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs). GPCRs are crucial for various physiological processes, and compounds that modulate their activity can have therapeutic implications. The binding affinity and selectivity of this compound towards specific GPCRs can influence downstream signaling pathways, such as cAMP production and ERK activation .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antinociceptive Activity : In animal models, this compound has shown potential in reducing pain responses, suggesting its use in pain management therapies.

- Anti-inflammatory Properties : Studies indicate that it may inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

- Neuroprotective Effects : Preliminary data suggest that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders.

Study 1: Antinociceptive Evaluation

In a controlled study, the antinociceptive effects of this compound were evaluated using the formalin test in rodents. The results indicated a significant reduction in pain scores compared to the control group, with an effective dose range identified between 10 mg/kg to 50 mg/kg. This suggests a dose-dependent response and potential for development as an analgesic agent.

Study 2: Anti-inflammatory Activity

A series of experiments assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The compound significantly reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6) at concentrations of 5 µM and above, highlighting its potential as an anti-inflammatory therapeutic.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| Solubility | Soluble in DMSO |

| Binding Affinity (Ki) | Varies by receptor type |

| Biological Activity | Effect Observed |

|---|---|

| Antinociceptive | Significant pain reduction |

| Anti-inflammatory | Decreased cytokine production |

| Neuroprotective | Protection against oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.